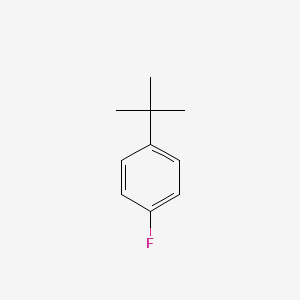

1-Tert-butyl-4-fluorobenzene

Description

Significance of Fluorinated Aromatic Compounds in Advanced Organic Synthesis

Fluorinated aromatic compounds are of paramount importance in modern organic synthesis. numberanalytics.com The introduction of fluorine into an aromatic ring can dramatically alter the molecule's physical, chemical, and biological properties. numberanalytics.comresearchgate.net As the most electronegative element, fluorine exerts strong inductive effects, influencing the electron density of the aromatic system. numberanalytics.com This can enhance properties such as metabolic stability, lipophilicity, and bioavailability, making these compounds highly valuable in medicinal chemistry and drug development. numberanalytics.com It is estimated that up to a third of all agrochemicals and a quarter of all pharmaceuticals on the market contain at least one fluorine atom. rsc.org

The synthesis of fluorinated aromatics has evolved significantly over the years. numberanalytics.com While early methods were often challenging due to the high reactivity of fluorinating agents, advancements in organofluorine chemistry have led to the development of safer and more selective reagents, such as N-fluorobenzenesulfonimide (NFSI). rsc.org These developments have expanded the accessibility and application of fluoroaromatic compounds in various sectors, including the creation of fluoropolymers like polytetrafluoroethylene (PTFE) and materials for organic light-emitting diodes (OLEDs). numberanalytics.com

Role of Sterically Demanding Alkyl Groups in Aromatic Systems

Sterically demanding alkyl groups, such as the tert-butyl group, play a crucial role in directing the outcome of chemical reactions involving aromatic systems. These bulky substituents can exert significant steric hindrance, which is the prevention or retardation of a chemical reaction due to the spatial arrangement of atoms. masterorganicchemistry.com In electrophilic aromatic substitution reactions, the size of an alkyl group can influence the regioselectivity, often favoring substitution at less hindered positions. researchgate.net

Furthermore, bulky alkyl groups can impact the stability of reaction intermediates. For instance, in SN1 reactions, the presence of multiple alkyl groups on a carbocation can enhance its stability through hyperconjugation and inductive effects. libretexts.org However, in SN2 reactions, bulky groups on the electrophilic carbon can block the backside attack of a nucleophile, thereby slowing down or preventing the reaction. libretexts.org The interplay between electronic effects and steric hindrance introduced by large alkyl groups provides a powerful tool for chemists to control reaction pathways and product distributions.

Overview of 1-Tert-butyl-4-fluorobenzene as a Model Compound for Mechanistic and Synthetic Investigations

This compound, with its unique combination of a sterically bulky tert-butyl group and a highly electronegative fluorine atom, serves as an excellent model compound for a variety of mechanistic and synthetic studies. The tert-butyl group acts as an electron-donating group, primarily through an inductive effect, which activates the aromatic ring towards electrophilic substitution. The fluorine atom, on the other hand, is electron-withdrawing by induction but electron-donating by resonance, directing incoming electrophiles to the para position.

This distinct electronic and steric profile makes this compound a valuable substrate for investigating the intricacies of electrophilic aromatic substitution reactions. It is also used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. cymitquimica.com For example, it has been utilized in the synthesis of 4-tert-butyl-phenylboronic acid, a precursor for various organic compounds. smolecule.com Mechanistic studies involving this compound help to elucidate the balance between steric and electronic effects in determining reaction outcomes. researchgate.net Furthermore, its derivatives are explored in materials science for creating polymers with enhanced properties.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃F |

| Molecular Weight | 152.21 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Boiling Point | 167.5 °C at 760 mmHg chemsrc.comchemsrc.com |

| Density | 0.949 g/cm³ chemsrc.comchemsrc.com |

| Flash Point | 46.2 °C chemsrc.comchemsrc.com |

| CAS Number | 701-30-4 |

Interactive Data Table: Spectroscopic Information for this compound

| Spectroscopy Type | Observed Signals |

| ¹H NMR | Signals corresponding to the tert-butyl protons and the aromatic protons. |

| ¹³C NMR | Resonances for the carbons of the tert-butyl group and the aromatic ring. nih.gov |

| ¹⁹F NMR | A characteristic signal for the fluorine atom. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound. |

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXPXFQBHNIYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50220372 | |

| Record name | 4-tert-Butylfluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-30-4 | |

| Record name | 1-(1,1-Dimethylethyl)-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylfluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylfluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50220372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 1 Tert Butyl 4 Fluorobenzene and Its Derivatives

Electrophilic Aromatic Substitution Pathways

The most direct and common method for synthesizing 1-tert-butyl-4-fluorobenzene is through the Friedel-Crafts alkylation of fluorobenzene (B45895). This reaction is a classic example of electrophilic aromatic substitution, where a tert-butyl carbocation acts as the electrophile that attacks the electron-rich aromatic ring of fluorobenzene. cerritos.edu

In the context of electrophilic aromatic substitution, the fluorine atom on the benzene (B151609) ring directs incoming electrophiles to the ortho and para positions. This directive effect is a consequence of the interplay between fluorine's electronic properties. libretexts.org However, the reaction of fluorobenzene with a bulky electrophile like the tert-butyl cation shows a very strong preference for substitution at the para position. This results in this compound being the major product, with only small amounts of the ortho isomer, 1-tert-butyl-2-fluorobenzene, being formed. The meta isomer is typically not a significant product. This high regioselectivity is crucial for the efficient synthesis of the desired para-substituted product. libretexts.org

The pronounced para-selectivity observed in the tert-butylation of fluorobenzene is governed by a combination of electronic and steric effects. researchgate.net

Inductive Effect: Fluorine is a highly electronegative atom, which withdraws electron density from the benzene ring through the sigma bond (inductive effect). This effect deactivates the ring towards electrophilic attack compared to benzene itself. libretexts.org

Resonance Effect: Despite its inductive withdrawal, fluorine possesses lone pairs of electrons that can be donated into the aromatic π-system (resonance effect). This donation increases the electron density at the ortho and para positions, making them more nucleophilic than the meta position. This resonance donation is responsible for the ortho- and para-directing nature of the fluorine substituent. libretexts.org

Steric Effect: The tert-butyl group is exceptionally bulky. When the tert-butyl cation attacks the fluorobenzene ring, there is significant steric hindrance between the large alkyl group and the adjacent fluorine atom at the ortho position. libretexts.org This steric clash makes the transition state for ortho-substitution energetically unfavorable. In contrast, the para position is remote from the fluorine atom, so there is minimal steric hindrance, making it the preferred site of attack. libretexts.orgresearchgate.net

The interplay of these factors is summarized in the table below. While electronic effects activate the para position, the steric hindrance at the ortho position is the dominant factor that dictates the high yield of the para-isomer. libretexts.org

| Effect | Influence on Ring | Preferred Position(s) | Role in tert-Butylation of Fluorobenzene |

| Inductive | Deactivating (electron-withdrawing) | N/A (overall effect) | Reduces overall ring reactivity. |

| Resonance | Activating (electron-donating) | Ortho, Para | Directs the electrophile to ortho and para positions. |

| Steric | Hindrance | Para | Strongly disfavors attack at the ortho position, making para the major product. libretexts.org |

Oxidative Fluorination Methodologies

An alternative synthetic route involves the transformation of tert-butylated phenols into their corresponding fluorinated derivatives. This approach is particularly useful for synthesizing fluorophenols, which are valuable derivatives.

A two-step procedure can be employed to convert 4-tert-butylphenols into 4-fluorophenols under mild conditions. cas.cz The initial step is an oxidative fluorination of the starting 4-tert-butylphenol. This transformation is achieved using a combination of an oxidizing agent, such as [bis(trifluoroacetoxy)iodo]benzene, and a fluoride source like triethylamine tris(hydrofluoride). The reaction proceeds to form a 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one intermediate. cas.cz

The results for the conversion of the dienone intermediates to the final fluorophenols are presented below.

| Starting Dienone | Acidic Medium | Temperature | Time | Yield of Fluorophenol |

| 2a | Trifluoroacetic acid | Room Temp. | 24 h | 75% |

| 2a | HCl in Diethyl Ether | Room Temp. | 1 h | 80% |

| 2b | Trifluoroacetic acid | Room Temp. | 24 h | 70% |

| 2b | HCl in Diethyl Ether | Room Temp. | 1 h | 75% |

| (Data sourced from Collection of Czechoslovak Chemical Communications, 2002) cas.cz |

Electrochemical Synthesis Approaches

Electrochemical methods represent a modern and feasible approach for the fluorination of aromatic compounds. For derivatives of this compound, electrochemical nucleophilic fluorination has been demonstrated, particularly for the synthesis of isotopically labeled compounds for applications like positron emission tomography (PET). nih.gov

This method involves the potentiostatic anodic oxidation of a precursor molecule in an electrochemical cell. For instance, the synthesis of di-tert-butyl-(4-[¹⁸F]fluoro-1,2-phenylene)-dicarbonate was achieved through this technique. A computational study indicated that an electron-donating substituent like a tert-butyl group on the aromatic ring can lower the substrate's redox potential, thereby facilitating the electrochemical oxidation and subsequent fluorination. nih.gov The reaction is typically performed in an acetonitrile solution containing a fluoride source, such as Et₃N·3HF, and a supporting electrolyte like NBu₄PF₆. This approach highlights the utility of the tert-butyl group not only for its steric and electronic effects in classical synthesis but also for its ability to facilitate electrochemical transformations. nih.gov

Nucleophilic Fluorination via Electrochemical Means

Electrochemical methods offer a unique approach to the fluorination of aromatic molecules. nih.gov This technique facilitates the direct nucleophilic fluorination of cationic intermediates, which is particularly challenging for electron-rich aromatic systems. nih.gov Research has demonstrated the feasibility of the electrochemical nucleophilic synthesis of compounds like di-tert-butyl-(4-[¹⁸F]fluoro-1,2-phenylene)-dicarbonate under potentiostatic conditions. nih.gov

The process involves anodic oxidation in a solution of acetonitrile containing Et₃N·3HF and a supporting electrolyte. nih.gov The efficiency of this radiofluorination is dependent on several factors, including the concentration of the precursor, the amount of fluoride source (Et₃N·3HF), the type of supporting electrolyte, temperature, time, and the applied potential. nih.gov For the synthesis of di-tert-butyl-(4-[¹⁸F]fluoro-1,2-phenylene)-dicarbonate, a decay-corrected radiochemical yield of 8.9 ± 1.6% was achieved. nih.gov

Examination of the tert-Butyl Group as a Leaving and Directing Moiety in Electrochemical Reactions

In contrast to traditional nucleophilic aromatic substitution (SNAr) reactions where an electron-withdrawing group typically acts as the leaving group, the tert-butyl group has been shown to be an effective leaving and directing group in electrochemical fluorination. nih.gov The presence of a stable, electron-donating substituent like the tert-butyl group can lower the redox potential of the substrate. This makes the molecule more amenable to electrochemical oxidation, thereby facilitating the subsequent nucleophilic attack by fluoride. nih.gov

Computational studies using density functional theory (DFT) support these experimental findings, indicating that the tert-butyl group facilitates the electrochemical oxidation process required for fluorination. nih.gov This allows for the fluorination of aromatic rings that lack strong electron-withdrawing groups, expanding the scope of nucleophilic aromatic fluorination. nih.gov In the electrochemical oxidation of 2,4,6-tri-tert-butylphenol in the presence of pyridine, a tert-butyl group is substituted, demonstrating its role as a leaving group under these conditions. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.org

Heck Reactions Involving 1-Bromo-4-fluorobenzene and 1-Bromo-4-tert-butylbenzene Substrates

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. wikipedia.org This reaction is widely used for the synthesis of substituted alkenes. youtube.com

1-Bromo-4-fluorobenzene is a common substrate in such reactions. Supported palladium catalysts have been investigated for the Heck coupling of para-substituted aryl halides with alkenes like styrene and methyl methacrylate, showing excellent conversions and selectivities. u-szeged.hu For instance, the reaction of 1-bromo-4-fluorobenzene with styrene can yield 4-fluoro-stilbene. The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields.

Below is a table summarizing typical conditions for Heck reactions involving 1-bromo-4-fluorobenzene.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Additive | Temp (°C) | Yield (%) |

| 1-Bromo-4-fluorobenzene | Styrene | Pd EnCat | Na₂CO₃ | NMP | Bu₄NCl | 150 | High |

| 1-Bromo-4-fluorobenzene | Methyl Methacrylate | Pd EnCat | Na₂CO₃ | NMP | Bu₄NCl | 150 | High |

Note: This table represents generalized findings from studies on supported Pd catalysts, where specific yield percentages were not detailed but described as "excellent". u-szeged.hu

Desulfinative Cross-Coupling Methodologies with Aryl Bromides

Desulfinative cross-coupling has emerged as a powerful method for the formation of biaryl compounds, utilizing stable and readily available sodium arylsulfinates as coupling partners. researchgate.net This palladium-catalyzed reaction provides an alternative to traditional methods like Suzuki and Stille couplings. nih.gov

Mechanistic studies have been conducted on the desulfinative cross-coupling of aryl bromides with (hetero)aryl sulfinate salts. acs.org In one example, the reaction of 1-bromo-4-fluorobenzene with sodium 4-methylbenzenesulfinate using a palladium catalyst system (Pd(OAc)₂, PCy₃) and a base (K₂CO₃) at 150 °C resulted in the formation of the corresponding biaryl product in 92% yield. acs.org The reaction proceeds efficiently, particularly with electron-poor aryl bromides. researchgate.net

| Aryl Bromide | Aryl Sulfinate | Catalyst | Ligand | Base | Temp (°C) | Yield (%) |

| 1-Bromo-4-fluorobenzene | Sodium pyridine-2-sulfinate | Pd(OAc)₂ | PCy₃ | K₂CO₃ | 150 | 95 |

| 1-Bromo-4-fluorobenzene | Sodium 4-methylbenzenesulfinate | Pd(OAc)₂ | PCy₃ | K₂CO₃ | 150 | 92 |

Nickel-Catalyzed Arylation Reactions

Nickel-catalyzed cross-coupling reactions have gained prominence as a cost-effective and highly effective alternative to palladium-based systems for C-C and C-N bond formation. nih.govrsc.org

Substrate Scope in Arylation with 1-Bromo-4-fluorobenzene and 1-Bromo-4-tert-butylbenzene Precursors

Nickel catalysts exhibit broad substrate scope in arylation reactions, accommodating a wide range of aryl (pseudo)halides and coupling partners. nih.gov In the context of Suzuki-type couplings, nickel catalysis can be used for the fluoroethylation of arylboronic acids, reacting selectively with a C-X bond while leaving a vicinal fluorine atom intact. rsc.org

While specific comparative studies focusing solely on 1-bromo-4-fluorobenzene and 1-bromo-4-tert-butylbenzene in the same nickel-catalyzed arylation system are not extensively detailed in the provided context, the general principles of nickel catalysis suggest their utility. For example, multimetallic systems involving nickel have been shown to couple a variety of aryl bromides and triflates with good functional group tolerance, including ethers, esters, and amines. nih.gov Nickel-catalyzed systems promoted by additives like 4-fluorostyrene have been used for the cross-coupling of organomanganese reagents with various aryl halides. researchgate.net

The table below illustrates the versatility of nickel catalysis with related aryl bromides, demonstrating the potential applicability to the specified substrates.

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Key Features |

| N-Arylation | General Ar-Br, Ar-Cl | Fluoroalkylamines | (PAd₂-DalPhos)Ni(o-tol)Cl | Broad scope, mild conditions |

| C-C Coupling | General Ar-Br | Aryl Triflates | (bpy)Ni + (dppp)Pd | Multimetallic cooperative catalysis |

| C-C Coupling | General Ar-Halides | Organomanganese Reagents | Ni(acac)₂ / 4-Fluorostyrene | Coupling of functionalized reagents |

Derivatization Strategies for Advanced Molecular Architectures

The 4-tert-butyl-fluorophenyl moiety, derived from this compound, serves as a crucial building block in the synthesis of advanced molecular architectures, particularly complex heterocyclic structures. Its incorporation is valued for imparting specific physicochemical properties, such as lipophilicity and metabolic stability, which are desirable in various fields, including medicinal chemistry. Key strategies for embedding this moiety into heterocyclic systems include nucleophilic substitution reactions, cycloaddition reactions, and multi-component reactions to form rings like piperazines and triazoles.

Piperazine-Based Structures:

A common strategy for creating complex heterocyclic compounds involves the N-alkylation or N-arylation of a piperazine (B1678402) core. Derivatives of this compound can be utilized in these syntheses. For instance, a (4-fluorophenyl)piperazine scaffold can be constructed and subsequently elaborated. While direct synthesis from this compound can be complex, related starting materials like 1-(tert-butoxycarbonyl)piperazine can be reacted with activated 4-fluorophenyl derivatives. In one example, 2-(4-fluorophenyl)-2-adamantyl chloride was reacted with 1-Boc-piperazine in a nucleophilic substitution to yield a Boc-protected piperazine derivative, which was subsequently deprotected to furnish the final 1-[2-(4-fluorophenyl)tricyclo[3.3.1.13,7]dec-2-yl]piperazine mdpi.com. This demonstrates how the fluorophenyl group can be integrated into a complex, bridged heterocyclic system. General methods for piperazine synthesis often involve the cyclization of intermediates, such as the reaction of a substituted aniline with bis(2-chloroethyl)amine acgpubs.org.

Triazole-Based Structures:

The formation of triazole rings represents another significant application for fluorophenyl moieties. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating 1,4-disubstituted 1,2,3-triazoles frontiersin.orgnih.gov. In this approach, an azide-functionalized derivative of this compound can be reacted with a terminal alkyne. A notable application is the one-pot synthesis of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine carboxylates nih.gov. This synthesis involves reacting tert-butyl 4-propioloylpiperazine-1-carboxylate with various aryl azides in the presence of a copper(I) catalyst nih.gov. By using an azide derived from this compound, the fluorophenyl moiety can be readily incorporated into the resulting complex triazole-piperazine hybrid structure. These reactions are often characterized by high yields and short reaction times nih.gov.

The following table summarizes representative synthetic strategies for incorporating the 4-tert-butyl-fluorophenyl moiety into complex heterocyclic structures.

| Heterocyclic Core | Synthetic Strategy | Key Reactants | Catalyst/Conditions | Resulting Structure |

| Piperazine | Nucleophilic Substitution (SN1) | 2-(4-fluorophenyl)-2-adamantyl chloride, 1-Boc-piperazine | Heat, followed by deprotection (TMSCl, NaI) | 1-[2-(4-Fluorophenyl)adamantan-2-yl]piperazine mdpi.com |

| 1,2,3-Triazole | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | tert-butyl 4-propioloylpiperazine-1-carboxylate, 1-azido-4-fluorobenzene derivatives | CuI, DIPEA, DMF | tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates nih.gov |

| 1,2,4-Triazole | Cyclocondensation | Carboxylic acid hydrazides, Isothiocyanates | Base (e.g., NaOH), Reflux | 4-Aryl-5-mercapto-1,2,4-triazole derivatives nih.gov |

| Carbazole | Ullmann Reaction | 3,6-di-tert-butyl-9H-carbazole, Methyl 4-iodobenzoate | CuI, K2CO3 | 3,6-di-tert-butyl-9-(4'-methoxycarbonyl)carbazole researchgate.net |

Computational and Theoretical Chemistry Studies of 1 Tert Butyl 4 Fluorobenzene and Analogues

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) are foundational methods in computational chemistry for approximating the electronic structure of molecules. nih.govnih.gov The HF method approximates the many-electron wavefunction as a single Slater determinant, treating each electron as moving in the average field of all other electrons, but it neglects electron correlation. nih.gov DFT, on the other hand, calculates the total energy of the system based on its electron density, offering a more efficient way to include electron correlation effects. sphinxsai.com

Hybrid functionals, such as the widely used B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combine the strengths of both approaches by mixing a portion of the exact HF exchange with exchange and correlation functionals from DFT. nih.govresearchgate.net These calculations are typically performed with a basis set, such as 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. nih.govresearchgate.net Such studies on analogues of 1-tert-butyl-4-fluorobenzene, like 4-(tert-butyl)-4-nitro-1,1-biphenyl, have been successfully performed using these methods to predict molecular properties. youtube.comniscpr.res.in

A primary step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. nih.gov Using DFT and HF methods, theoretical bond lengths, bond angles, and dihedral angles for this compound can be calculated. researchgate.net For example, in a DFT study on the related molecule 4-(tert-butyl)-4-nitro-1,1-biphenyl, the optimized geometry obtained in the gas phase was compared with experimental data from X-ray diffraction to validate the computational model. niscpr.res.in Similar calculations for this compound would reveal how the bulky tert-butyl group and the electronegative fluorine atom influence the geometry of the benzene (B151609) ring. The electronic structure analysis provides a detailed picture of how electrons are distributed among the molecular orbitals, forming the basis for understanding the molecule's stability and reactivity.

Below is a hypothetical table of optimized geometric parameters for this compound, based on typical values for substituted benzenes.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | C-F | ~1.36 Å |

| C-C (ring) | ~1.39 - 1.40 Å | |

| C-C (ring-tert-butyl) | ~1.53 Å | |

| Bond Angle | C-C-C (ring) | ~118 - 121° |

| F-C-C | ~119° | |

| C-C-C (tert-butyl) | ~109.5° | |

| Note: This table is illustrative and contains expected values. Actual calculated values may vary based on the specific level of theory and basis set used. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. sigmaaldrich.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's stability and reactivity. researchgate.net

A smaller energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity and lower stability. youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, while the LUMO would also be distributed over the ring system. In a study of the analogous 4-(tert-butyl)-4-nitro-1,1-biphenyl, the HOMO-LUMO energy gap was calculated to be 3.97 eV, indicating a reactive and soft molecule. niscpr.res.in From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic power of a molecule |

| This table outlines key chemical reactivity descriptors derived from HOMO and LUMO energies. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. youtube.com The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different potential regions. semanticscholar.org

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions denote areas of neutral or near-zero potential.

For this compound, the MEP map would likely show a negative potential (red) around the highly electronegative fluorine atom and over the π-system of the benzene ring, making these the primary sites for interaction with electrophiles. nih.gov Conversely, a positive potential (blue) would be expected around the hydrogen atoms of the benzene ring and the tert-butyl group, indicating sites susceptible to nucleophilic attack. youtube.com

Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule. researchgate.net These charges provide insight into the electronic structure and are influenced by the electronegativity of the atoms. researchgate.net In this compound, the fluorine atom is expected to have the most significant negative charge due to its high electronegativity. The carbon atom attached to the fluorine (C4) would, in turn, carry a partial positive charge. The carbon atoms of the tert-butyl group would also exhibit different charge distributions. This analysis helps in understanding the molecule's dipole moment and its interaction with other polar molecules.

A hypothetical Mulliken charge distribution for key atoms in this compound is presented below.

| Atom | Mulliken Charge (e) |

| F | Highly Negative |

| C4 (attached to F) | Positive |

| C1 (attached to t-Bu) | Slightly Negative/Positive |

| H (aromatic) | Slightly Positive |

| C (tert-butyl) | Variable (Positive/Negative) |

| H (tert-butyl) | Slightly Positive |

| Note: This table is illustrative. The sign and magnitude of charges depend on the specific computational method and basis set. |

Spectroscopic Parameter Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation. For this compound, DFT calculations can predict its vibrational frequencies (FT-IR and FT-Raman spectra). researchgate.net Theoretical calculations often produce frequencies that are slightly higher than experimental values, so a scaling factor is typically applied for better agreement. Furthermore, the potential energy distribution (PED) can be calculated to assign specific vibrational modes to the observed spectral bands. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated, providing another layer of validation for the computed molecular structure.

Analysis of Intermolecular Interactions and Crystal Packing

While no specific crystal structure of this compound is readily available in the searched literature, theoretical studies on fluorobenzene (B45895) and its analogues provide significant insight into the expected intermolecular interactions that govern its crystal packing. The presence of both a fluorine atom and C-H bonds allows for the formation of weak C-H···F hydrogen bonds. iucr.org Additionally, the aromatic ring can participate in C-H···π and π···π stacking interactions.

Simulation of Reaction Pathways and Transition States

Computational chemistry provides indispensable tools for exploring the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants to products. ethz.ch This involves locating and characterizing stationary points, particularly minima (reactants, intermediates, products) and first-order saddle points, known as transition states (TS). scm.com

For a molecule like this compound, a key area of study would be electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing deactivator, while the bulky tert-butyl group is an ortho-, para-directing activator. Computational simulations can elucidate the regioselectivity of such reactions.

The process of simulating a reaction pathway typically begins with identifying the reactant(s) and product(s). A common method to find the transition state connecting them is the Nudged Elastic Band (NEB) method or by performing a Potential Energy Surface (PES) scan, where the geometry is systematically changed along a defined reaction coordinate (e.g., the distance between two reacting atoms). scm.com The output of such a scan reveals an energy profile, with the peak corresponding to an approximate transition state structure. youtube.com

This approximate structure is then subjected to a more rigorous transition state optimization calculation. arxiv.org The goal is to find a geometry where the energy is a maximum along the reaction coordinate but a minimum in all other directions. A successful TS optimization is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the vibrational mode of the atoms along the reaction path. scm.com

For example, in the nitration of this compound, computational models could be used to calculate the activation energies for attack at the ortho and meta positions relative to the tert-butyl group. This would involve:

Building the initial reactant complex (this compound and the electrophile, e.g., NO₂⁺).

Simulating the formation of the sigma complexes (Wheland intermediates) for ortho and meta attack.

Locating the transition state for each pathway.

Calculating the relative energies of the transition states to predict the major product.

Structural Characterization and Conformational Analysis in Research Contexts

Single-Crystal X-ray Diffraction Studies of Synthesized Derivatives

Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.de This technique has been employed to elucidate the structures of complex molecules that incorporate the 1-tert-butyl-4-fluorobenzene moiety, providing unambiguous evidence of their molecular geometry, bond lengths, and angles.

A notable example is the structural determination of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. nih.gov In this study, researchers synthesized this sterically congested piperazine (B1678402) derivative and successfully grew crystals suitable for X-ray analysis. The resulting data confirmed the molecular connectivity and provided detailed insight into its solid-state conformation. nih.gov

Similarly, other studies on derivatives containing related fluorophenyl groups, such as 4-fluorobenzyl-3-thiosemicarbazone-acenaphthenequinone, have utilized single-crystal X-ray diffraction to determine their molecular structures with high precision. researchgate.net These analyses are fundamental for understanding how the fluorinated aromatic ring is oriented relative to the rest of the molecule and how it participates in intermolecular interactions within the crystal lattice. The determination of these structures is often a critical step in fields like drug design, where the precise shape of a molecule dictates its biological activity. springernature.com

Conformational Preferences of tert-Butyl and Fluoro-Substituted Aromatic Rings

The conformation of molecules containing substituted aromatic rings is governed by a balance of steric hindrance and electronic effects. The tert-butyl group is exceptionally bulky and exerts a significant steric influence on adjacent parts of a molecule. In cyclohexane (B81311) systems, for instance, a tert-butyl group overwhelmingly prefers an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. libretexts.org This powerful conformational locking effect is also influential in other molecular scaffolds.

In substituted benzene (B151609) systems, the orientation of substituents relative to the aromatic ring can be described by torsional angles. Computational studies, combined with experimental data from techniques like 13C NMR spectroscopy, have been used to determine the preferred conformations of various substituted benzenes. rsc.org For bulky substituents like the tert-butyl group, steric strain can force other nearby groups to twist out of the plane of the benzene ring. For example, in 2,6-dimethyl derivatives of acetophenone, the acetyl group is pushed into a perpendicular orientation relative to the ring. rsc.org

While the fluorine atom is relatively small, its high electronegativity can influence the electronic distribution within the aromatic ring. However, the conformational preferences in molecules like this compound are largely dictated by the steric demands of the tert-butyl group. This group restricts rotation and can influence the preferred orientation of the entire phenyl ring within a larger molecular framework, impacting how the molecule packs in a solid state and interacts with other molecules in solution.

Analysis of Solid-State Molecular Architectures and Crystallographic Parameters

The analysis of crystal structures derived from X-ray diffraction provides more than just the geometry of a single molecule; it reveals the intricate network of intermolecular interactions that constitute the solid-state architecture. These non-covalent interactions, including hydrogen bonds and van der Waals forces, dictate the crystal packing and influence the material's physical properties.

In the crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, the analysis revealed a chair conformation for the piperazine ring with di-equatorial substitution. nih.gov The study identified weak, directional C—H⋯O and C—H⋯π interactions as key contributors to the crystal packing. nih.gov The sum of bond angles around one of the nitrogen atoms in the piperazine ring was found to be 360°, indicating sp² hybridization and a trigonal planar geometry, while the other nitrogen atom exhibited sp³ hybridization. nih.gov

Specific crystallographic parameters from this study provide quantitative details of the molecular structure.

Table 1: Selected Crystallographic and Geometric Parameters for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1585 (4) |

| b (Å) | 18.5985 (7) |

| c (Å) | 11.2119 (4) |

| β (°) | 107.032 (2) |

| Volume (ų) | 2026.31 (13) |

| Z | 4 |

Data sourced from a study on a derivative containing the 4-fluorophenyl group. nih.gov

Table 2: Selected Bond Angles for tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

| Atoms | Angle (°) |

|---|---|

| N1—C12—C13 | 110.77 (19) |

| N2—C15—C14 | 110.1 (2) |

| C12—N1—C9 | 113.89 (18) |

| C15—N2—C13 | 112.8 (2) |

Data sourced from a study on a derivative containing the 4-fluorophenyl group. nih.gov

These detailed crystallographic studies are indispensable for establishing a definitive structure-property relationship for materials and pharmaceutically active compounds derived from this compound.

Impact of the Tert Butyl Group on Aromatic Systems: Electronic and Steric Effects

Inductive and Resonance Contributions of the tert-Butyl Substituent

The tert-butyl group primarily exerts an electron-donating inductive effect (+I) on the aromatic ring. This is due to the higher s-character of the sp² hybridized carbon of the benzene (B151609) ring compared to the sp³ hybridized central carbon of the tert-butyl group, leading to a net flow of electron density from the substituent to the ring. stackexchange.comlibretexts.org This electron donation increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles compared to unsubstituted benzene.

While alkyl groups can also donate electrons through hyperconjugation (a type of resonance effect), the contribution from the tert-butyl group is minimal. Hyperconjugation involves the delocalization of electrons from C-H σ-bonds into the aromatic π-system. The tert-butyl group has no α-hydrogens, which are necessary for this type of resonance stabilization. Therefore, its activating effect is almost entirely due to induction. stackexchange.com In electrophilic aromatic substitution, this inductive donation stabilizes the arenium ion intermediate, particularly when the positive charge is located at the ortho and para positions. libretexts.org

Steric Effects on Regioselectivity and Reaction Rates

The most prominent feature of the tert-butyl group is its significant steric bulk. libretexts.org This three-dimensional size plays a crucial role in dictating the regioselectivity of reactions on the aromatic ring. In electrophilic aromatic substitution reactions, the large size of the tert-butyl group sterically hinders the approach of the electrophile to the ortho positions. ucalgary.cayoutube.com Consequently, substitution occurs preferentially at the less hindered para position. stackexchange.comucalgary.ca For instance, the nitration of tert-butylbenzene (B1681246) yields a significantly higher proportion of the para isomer compared to the ortho isomer. stackexchange.commsu.edu

Table 1: Regioselectivity in the Nitration of Alkylbenzenes

| Substituent | Ortho Product (%) | Meta Product (%) | Para Product (%) |

|---|---|---|---|

| -CH₃ (Toluene) | 58.5 | 4.5 | 37 |

| -C(CH₃)₃ (tert-Butylbenzene) | 16 | 8 | 75 |

Data derived from reference msu.edu.

The tert-Butyl Group as a Functional Group Protectant in Synthetic Methodologies

The stability and specific cleavage conditions of the tert-butyl group make it a valuable component of protecting groups in organic synthesis. It is used to temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions during a synthetic sequence. fiveable.me

For Alcohols: Alcohols can be protected as tert-butyl ethers. This transformation renders the hydroxyl group unreactive towards many reagents, particularly strong bases. pearson.com The protection is typically achieved by reacting the alcohol with isobutylene in the presence of an acid catalyst. Deprotection is accomplished using mild acidic conditions. pearson.com

For Amines: The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines. wikipedia.org It is easily introduced by treating an amine with di-tert-butyl dicarbonate (Boc₂O). The resulting carbamate is stable to a wide range of reaction conditions but can be readily removed with strong acids like trifluoroacetic acid. wikipedia.org

For Carboxylic Acids: Carboxylic acids can be converted to tert-butyl esters to protect the acidic proton and the carbonyl group from nucleophilic attack. fiveable.melibretexts.org These esters are stable to basic and nucleophilic conditions but are cleaved by acid-catalyzed hydrolysis to regenerate the carboxylic acid. fiveable.me

The effectiveness of these protecting groups stems from the steric hindrance provided by the tert-butyl moiety, which shields the functional group, and the stability of the tert-butyl cation that forms upon cleavage under acidic conditions. fiveable.me

Isosteric Replacement Strategies: Trifluoromethyl-Cyclobutane as a tert-Butyl Analogue

In medicinal chemistry, the tert-butyl group is often incorporated into drug candidates to enhance properties such as metabolic stability. However, its lipophilicity can be a drawback. Isosteric replacement, the substitution of one group for another with similar steric and electronic properties, is a common strategy to optimize drug molecules. The 1-trifluoromethyl-cyclobutyl group has emerged as a potential isostere for the tert-butyl group. nih.govacs.org

Building blocks containing the trifluoromethyl-cyclobutyl fragment can be synthesized on a gram-to-multigram scale. A common method involves the reaction of cyclobutylcarboxylic acids with sulfur tetrafluoride (SF₄). nih.govacs.org This reaction efficiently converts the carboxylic acid functional group into a trifluoromethyl group. The resulting trifluoromethyl cyclobutanes can then be further functionalized for incorporation into various molecular scaffolds. These analogues are characterized using standard analytical techniques such as NMR spectroscopy and mass spectrometry. bioorganica.com.ua

The electronic effect of a substituent can be quantified using Hammett parameters (σ). These parameters are determined by measuring the effect of the substituent on the pKa of benzoic acid. Studies have been conducted to evaluate the Hammett parameters for the trifluoromethyl-cyclobutyl group to compare its electronic influence to that of the tert-butyl group. acs.org

Steric parameters, such as Taft parameters, are used to quantify the steric bulk of a substituent. The trifluoromethyl-cyclobutyl group has been found to have a slightly larger steric size than the tert-butyl group. nih.gov Additionally, the replacement of a tert-butyl group with a trifluoromethyl-cyclobutane often leads to a moderate increase in lipophilicity. acs.org Despite these differences, in several cases, this isosteric replacement has been shown to preserve the biological activity of the parent compound and, in some instances, enhance metabolic resistance. nih.govresearchgate.net

Table 2: Comparison of Physicochemical Properties

| Group | Relative Steric Size | Effect on Lipophilicity (logD) | Key Electronic Feature |

|---|---|---|---|

| tert-Butyl | Standard | Increases | Electron-donating (+I) |

| 1-Trifluoromethyl-cyclobutyl | Slightly larger | Moderately increases | Electron-withdrawing (due to CF₃) |

Advanced Analytical Techniques in the Research of 1 Tert Butyl 4 Fluorobenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the analysis of 1-tert-butyl-4-fluorobenzene, offering unparalleled detail about its chemical environment.

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This results in high sensitivity, making it an ideal method for detecting and identifying fluorinated molecules. alfa-chemistry.com The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a wide spectral dispersion that minimizes the likelihood of peak overlap. azom.com

For aromatic compounds like this compound, the fluorine substituent on the benzene (B151609) ring typically absorbs in the region of -100 ppm to -200 ppm. azom.com The precise chemical shift provides valuable information about the electronic effects of other substituents on the ring. Electron-donating groups tend to increase shielding and cause upfield shifts, while electron-withdrawing groups lead to deshielding and downfield shifts. alfa-chemistry.com

In addition to chemical shifts, spin-spin coupling between fluorine and neighboring protons (¹H) or carbon (¹³C) nuclei provides crucial structural information. These couplings, observed as multiplets in the spectrum, can help to confirm the connectivity of atoms within the molecule. Long-range ¹⁹F-¹⁹F coupling is also common in polyfluorinated derivatives. wikipedia.org This detailed information is instrumental in confirming the structure of reaction products and in studying reaction mechanisms involving fluorinated intermediates.

Table 1: Typical ¹⁹F NMR Chemical Shift Ranges for Various Functional Groups

| Functional Group | Chemical Shift Range (ppm) vs. CFCl₃ |

|---|---|

| -ArF- | +80 to +170 |

| -CF- | +140 to +250 |

| -CF₂- | +80 to +140 |

| -CF₃- | +40 to +80 |

| -F-C=O | -70 to -20 |

Data sourced from Alfa Chemistry and UCSB NMR Facility. alfa-chemistry.comucsb.edu

Carbon-13 (¹³C) and Proton (¹H) NMR for Structural Elucidation

¹³C and ¹H NMR spectroscopy provide complementary information for the complete structural elucidation of this compound and its derivatives.

In the ¹H NMR spectrum of this compound, the tert-butyl group typically appears as a sharp singlet around 1.3 ppm, integrating to nine protons. acdlabs.comsemanticscholar.org The aromatic protons appear as a set of multiplets in the aromatic region of the spectrum. Due to the fluorine substituent, these protons will exhibit coupling to the ¹⁹F nucleus, in addition to the expected proton-proton couplings.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The tert-butyl group will show a quaternary carbon and three equivalent methyl carbons. chemicalbook.com The aromatic region will display four distinct signals for the benzene ring carbons, with their chemical shifts influenced by the tert-butyl and fluorine substituents. The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant, which is a characteristic feature.

Table 2: Representative ¹H and ¹³C NMR Data for 1-tert-butyl-4-substituted Benzene Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 1-(tert-Butyl)-4-(phenylethynyl)benzene | ¹H | 1.33 | s (9H) |

| 7.33-7.38 | m (5H) | ||

| 7.46-7.48 | m (2H) | ||

| 7.52-7.53 | m (2H) | ||

| ¹³C | 31.2, 34.8, 88.7, 89.5, 120.2, 123.5, 125.4, 128.1, 128.3, 131.3, 131.6, 151.5 |

Data from a study on the reaction of phenylhydrazine (B124118) and 1-(tert-butyl)-4-ethynylbenzene. rsc.org

Application in Enantiopurity Determination of Chiral Derivatives

NMR spectroscopy is a valuable tool for determining the enantiomeric purity of chiral derivatives of this compound. This is often achieved by using a chiral solvating agent or a chiral derivatizing agent. nih.govtcichemicals.com

When a chiral solvating agent is added to a solution of a racemic or enantiomerically enriched sample, it forms diastereomeric complexes that are in rapid equilibrium. These diastereomeric complexes have slightly different chemical environments, which can lead to the resolution of separate signals for the two enantiomers in the NMR spectrum. nih.gov Both ¹H and ¹⁹F NMR can be used for this purpose, with ¹⁹F NMR often providing better resolution due to its wider chemical shift range. bath.ac.uk

Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the relative integration of their signals can be used to determine the enantiomeric excess of the original sample.

High-Resolution Mass Spectrometry (HRMS) for Product Elucidation

High-resolution mass spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound and its reaction products. HRMS provides highly accurate mass measurements, which can be used to calculate the precise molecular formula of a compound.

The mass spectrum of tert-butylbenzene (B1681246) derivatives is often characterized by the loss of a methyl group (CH₃) to form a stable tertiary carbocation. researchgate.net This fragmentation pattern is a key diagnostic feature. In the case of this compound, the molecular ion peak would be observed, and a prominent fragment corresponding to the loss of a methyl radical would also be expected.

HRMS is particularly useful in the analysis of complex reaction mixtures, where it can be used to identify known and unknown products, byproducts, and intermediates. By comparing the accurate mass measurements with theoretical values for possible structures, researchers can confidently elucidate the structures of newly synthesized compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.

Key expected vibrational frequencies include:

C-H stretching vibrations from the aromatic ring and the tert-butyl group.

C-C stretching vibrations within the aromatic ring.

C-F stretching vibration , which is typically a strong band in the fingerprint region.

C-H bending vibrations (in-plane and out-of-plane) for the substituted benzene ring.

Future Directions and Emerging Research Avenues for 1 Tert Butyl 4 Fluorobenzene

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-tert-butyl-4-fluorobenzene often relies on Friedel-Crafts alkylation, which can involve harsh catalysts and generate significant waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles. jddhs.comjddhs.com This involves a shift towards methodologies that improve atom economy, reduce energy consumption, and utilize environmentally benign solvents and catalysts. mdpi.comresearchgate.net

One of the most promising avenues is the implementation of continuous flow microreactor systems. amanote.comrsc.org Flow chemistry offers superior control over reaction parameters, enhanced safety, and increased efficiency compared to batch processes. rsc.org Research in this area will likely focus on developing immobilized catalysts suitable for flow reactors, minimizing solvent use, and integrating real-time monitoring for process optimization. jddhs.com

Another key area is the exploration of solid acid catalysts or other heterogeneous catalysts to replace traditional Lewis acids. These catalysts are often more recyclable, reduce corrosive waste streams, and can be tailored for higher selectivity. The goal is to create synthetic pathways that are not only efficient but also align with the principles of sustainable development. jddhs.com

| Sustainable Strategy | Description | Potential Advantages |

| Flow Microreactors | Continuous synthesis in small-scale reactors. amanote.comrsc.org | Enhanced safety, improved heat and mass transfer, higher yields, ease of scalability. |

| Heterogeneous Catalysis | Use of solid acid catalysts (e.g., zeolites, clays). | Catalyst recyclability, reduced corrosive waste, simplified product purification. jddhs.com |

| Green Solvents | Replacement of volatile organic compounds with alternatives like ionic liquids or supercritical fluids. researchgate.net | Reduced environmental impact, potential for improved reaction rates and selectivity. |

| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates. mdpi.com | Reduced reaction times, lower energy consumption, potential for higher purity products. |

Exploration of New Catalytic Systems for its Functionalization and Derivatization

The functionalization of this compound is challenging due to the steric hindrance of the tert-butyl group and the relative inertness of its C-H bonds. Emerging research is focused on developing novel catalytic systems to overcome these hurdles and enable the selective modification of both the aromatic ring and the alkyl substituent.

A significant breakthrough has been the development of catalysts for the non-directed hydroxylation of sterically congested C-H bonds. torvergata.it For instance, highly electrophilic manganese catalysts have been shown to activate hydrogen peroxide to effectively oxidize the primary C-H bonds of a tert-butyl group. chemrxiv.orgnih.gov Applying such systems to this compound could provide a direct route to valuable alcohol derivatives, which are versatile precursors for further synthesis. torvergata.itnih.gov This approach harnesses the tert-butyl group as a functional handle rather than just a sterically bulky director. chemrxiv.org

Future work will also likely explore C-H activation and functionalization of the aromatic ring. While the fluorine and tert-butyl groups direct electrophilic aromatic substitution, new catalytic methods could enable regioselectivities that are not achievable through classical methods. researchgate.net This includes transition-metal-catalyzed cross-coupling reactions that can proceed via C-H activation, offering new pathways for creating carbon-carbon and carbon-heteroatom bonds at specific positions on the fluorinated ring.

| Catalytic System | Target Moiety | Transformation | Potential Significance |

| Manganese-Oxo Complexes | Tert-butyl group C-H bonds | C-H Hydroxylation | Direct synthesis of primary alcohols, converting the inert group into a functional handle. torvergata.itchemrxiv.orgnih.gov |

| Palladium/Rhodium Catalysts | Aromatic C-H bonds | C-H Arylation/Alkenylation | Novel derivatization patterns not accessible via traditional electrophilic substitution. |

| Photoredox Catalysis | Various | Diverse Functionalizations | Mild reaction conditions, high selectivity, access to unique radical-mediated pathways. chemrxiv.org |

Advanced Computational Modeling for Reactivity and Property Prediction

Computational chemistry is becoming an indispensable tool for accelerating research and development. Advanced modeling techniques are poised to play a crucial role in predicting the reactivity and properties of this compound and its derivatives, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations are being used to elucidate the mechanisms of electrophilic aromatic substitution, providing insights into the directing effects of the fluorine and tert-butyl substituents and predicting the regioselectivity of various reactions. acs.org Such studies can help rationalize unexpected experimental outcomes and design substrates for desired reactivity patterns. researchgate.netresearchgate.net

Furthermore, quantum chemical methods are being employed to predict a range of molecular properties. monash.edu This includes spectroscopic data (NMR, IR), which aids in structure elucidation, and physicochemical properties like dipole moment and polarizability, which are crucial for designing functional materials. Methods like Symmetry-Adapted Perturbation Theory (SAPT) are also being used to quantitatively understand the non-covalent interactions the molecule can engage in, which is vital for research in supramolecular chemistry. ohio-state.edu The integration of machine learning with these computational methods is an emerging frontier that promises to deliver highly accurate property predictions with greater computational efficiency. monash.edu

Design of Functional Materials Incorporating the this compound Moiety

The unique combination of a bulky, hydrophobic tert-butyl group and a polar C-F bond makes this compound an attractive building block for new functional materials. The sterically demanding tert-butyl group can influence polymer chain packing and solubility, while the fluorine atom can impart properties such as thermal stability, chemical resistance, and specific intermolecular interactions.

An emerging area of research is the incorporation of fluorinated moieties into advanced polymers. For example, research on polymers containing the perfluoro-tert-butyl group has demonstrated their potential in forming stable micelles for applications in drug delivery and as 19F-MRI contrast agents. nih.gov By analogy, incorporating the this compound moiety into polymer backbones or as a side chain could lead to new amphiphilic materials with unique self-assembly properties. These materials could find applications in coatings, membranes, or biomedical devices. Future research will focus on the synthesis of such polymers and the characterization of their bulk and surface properties.

Investigation of this compound in Supramolecular Chemistry and Host-Guest Interactions

Non-covalent interactions (NCIs) are the foundation of supramolecular chemistry, governing processes like molecular recognition and self-assembly. taylorandfrancis.commdpi.com The this compound molecule is an excellent model system for studying a variety of these weak forces. The fluorine atom can participate in hydrogen bonding and halogen bonding, while the aromatic ring can engage in π-stacking and C-H···π interactions.

Future research will involve detailed investigations of the NCIs between this compound and other molecules, including water, ions, and other organic hosts and guests. nih.gov High-resolution spectroscopic techniques, such as pulsed-jet Fourier transform microwave spectroscopy, combined with quantum chemical calculations, can precisely characterize the geometry and energetics of these interactions in the gas phase. mdpi.comnih.gov

Understanding these fundamental interactions is crucial for designing host-guest systems where this compound or its derivatives act as a guest, binding within the cavity of a larger host molecule. The steric bulk of the tert-butyl group and the electronic nature of the fluorine substituent can be tuned to achieve selective binding, a key principle in the development of chemical sensors, molecular switches, and controlled-release systems. The interplay between dispersion forces and Pauli repulsion, which is critical in π-π interactions, can be further elucidated using this molecular scaffold. ohio-state.edu

Q & A

Basic: What are the recommended methods for synthesizing 1-Tert-butyl-4-fluorobenzene, and how do functional groups influence reaction pathways?

Answer:

Synthesis typically involves Friedel-Crafts alkylation to introduce the tert-butyl group to fluorobenzene derivatives. Key considerations:

- Electrophilic substitution : The fluorine atom at the para position directs tert-butyl group installation via steric and electronic effects. Use AlCl₃ or FeCl₃ as catalysts under anhydrous conditions .

- Functional group compatibility : The tert-butyl group’s bulkiness may hinder further substitutions; optimize reaction time and temperature to avoid side products like di-substituted derivatives.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to similar polarities of intermediates .

Basic: How should researchers characterize this compound, and what spectral discrepancies are common?

Answer:

Use a multi-technique approach:

- NMR : Confirm tert-butyl (δ ~1.3 ppm, singlet for 9H) and fluorine (¹⁹F NMR δ ~−110 ppm) signals. Overlapping aromatic signals may require 2D NMR (e.g., COSY) .

- Mass spectrometry : Expect [M]⁺ at m/z 180.1 (C₁₀H₁₃F). Fragmentation patterns distinguish positional isomers (e.g., ortho vs. para derivatives).

- Common discrepancies : Fluorine’s electronegativity can shift adjacent proton signals; validate against reference spectra from EPA DSSTox or CAS Common Chemistry .

Advanced: How can researchers resolve contradictions in reactivity data between this compound and structurally similar compounds?

Answer:

Contradictions often arise from steric effects or solvent polarity. Methodological steps:

- Comparative kinetic studies : Use stopped-flow techniques to measure reaction rates under identical conditions (e.g., tert-butyl vs. methyl derivatives) .

- Computational modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) .

- Data triangulation : Cross-reference experimental results with databases like ChemIDplus to identify outliers .

Advanced: What strategies optimize regioselectivity in derivatizing this compound for pharmaceutical intermediates?

Answer:

Regioselectivity challenges stem from fluorine’s deactivating influence. Approaches include:

- Directed metalation : Use LDA or n-BuLi to deprotonate specific positions, followed by quenching with electrophiles (e.g., aldehydes) .

- Protecting group strategies : Temporarily block the tert-butyl group with Boc anhydride to enable fluorobenzene ring functionalization .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at meta positions despite fluorine’s para-directing nature .

Advanced: How should researchers design toxicity studies for this compound, given limited ecotoxicological data?

Answer:

Leverage structural analogs (e.g., 4-tert-butylacetophenone) and tiered testing:

- In silico prediction : Use QSAR models (e.g., EPI Suite) to estimate biodegradation and bioaccumulation potential .

- Acute toxicity screening : Perform Daphnia magna or algal growth inhibition assays at 10–100 mg/L concentrations, adhering to OECD 202/201 guidelines .

- Metabolite identification : Use LC-HRMS to track hydroxylated or defluorinated byproducts in microbial degradation studies .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for synthesis/purification steps .

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste channels .

- Storage : Keep in amber glass under nitrogen at −20°C to prevent photodegradation or hydrolysis .

Advanced: How can researchers address low yields in cross-coupling reactions involving this compound?

Answer:

- Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) to enhance C–F bond activation .

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize tert-butyl group cleavage .

- In situ monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.